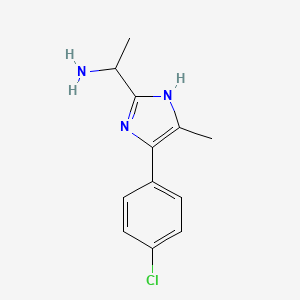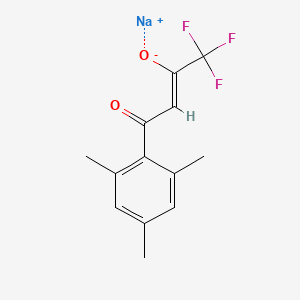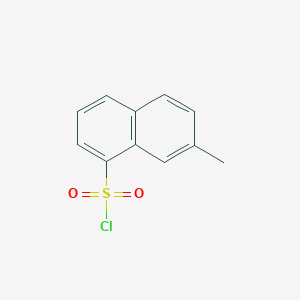
2-Chloro-6-isobutylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-isobutylpyrazine: is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and an isobutyl group at the sixth position. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isobutylpyrazine typically involves the chlorination of 6-isobutylpyrazine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and catalysts to achieve the desired product with minimal impurities.
化学反応の分析
Types of Reactions: 2-Chloro-6-isobutylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-amino-6-isobutylpyrazine or 2-thio-6-isobutylpyrazine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 2-chloro-6-isobutyl-1,2-dihydropyrazine.
科学的研究の応用
2-Chloro-6-isobutylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific receptor binding properties.
Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.
作用機序
The mechanism of action of 2-Chloro-6-isobutylpyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
類似化合物との比較
2-Chloro-6-methylpyrazine: Similar structure but with a methyl group instead of an isobutyl group.
2-Chloro-6-ethylpyrazine: Contains an ethyl group instead of an isobutyl group.
2-Chloro-6-propylpyrazine: Contains a propyl group instead of an isobutyl group.
Uniqueness: 2-Chloro-6-isobutylpyrazine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-chloro-6-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3 |
InChIキー |
FVJSAPVLEUZPFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=CC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)

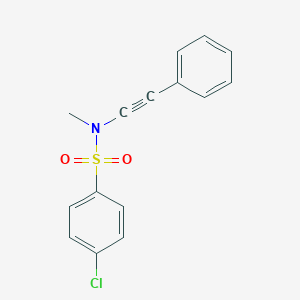
![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)
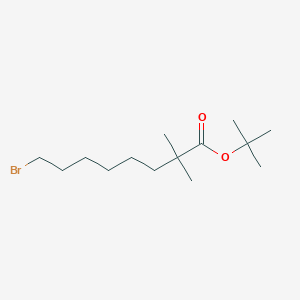
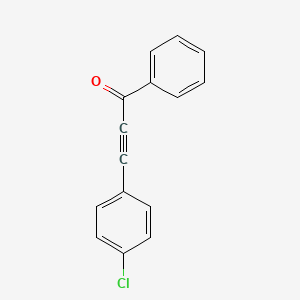
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)
